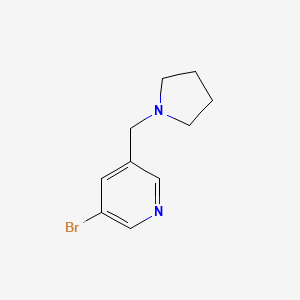

3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZLPRVDXABSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Bromo 5 Pyrrolidin 1 Ylmethyl Pyridine

Reactions at the Bromine Atom

The bromine atom at the 3-position of the pyridine (B92270) ring is a key functional group that readily participates in a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen, substitution at the 3-position can be achieved, particularly with strong nucleophiles. For instance, the reaction of 3-bromopyridine (B30812) with sodium amide (NaNH₂) leads to the formation of 3-aminopyridine. askfilo.com This suggests that 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine could undergo similar reactions with potent nucleophiles.

In a related study, the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines resulted in the expected nucleophilic substitution products, alongside products of a nitro-group migration. clockss.orgcrossref.org This highlights the susceptibility of the brominated pyridine core to nucleophilic attack, a reactivity that can be extrapolated to this compound. The presence of the pyrrolidin-1-ylmethyl group at the 5-position is expected to have a minor electronic influence on the reactivity at the 3-position.

| Reactant | Nucleophile | Product | Reference |

| 3-Bromopyridine | Sodium amide | 3-Aminopyridine | askfilo.com |

| 3-Bromo-4-nitropyridine | Amines | 3-Amino-4-nitropyridine and migration products | clockss.orgcrossref.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a powerful tool for creating biaryl structures. Bromopyridines are common substrates in these reactions. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate, to afford the corresponding 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.comorganic-chemistry.org Given this precedent, this compound is expected to be a viable substrate for Suzuki couplings with a range of aryl- and heteroarylboronic acids.

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | mdpi.com |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Studies on 2-amino-3-bromopyridines have demonstrated their successful Sonogashira coupling with various terminal alkynes to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgscirp.org The reaction conditions typically involve a palladium catalyst such as palladium(II) trifluoroacetate, a phosphine (B1218219) ligand like triphenylphosphine, and a copper(I) salt in a solvent like DMF at elevated temperatures. scirp.orgscirp.org It is highly probable that this compound would undergo Sonogashira coupling under similar conditions to yield 3-alkynyl-5-(pyrrolidin-1-ylmethyl)pyridine derivatives. soton.ac.uk

| Aryl Halide | Alkyne | Catalyst System | Base | Product | Yield | Reference |

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 2-Amino-3-alkynylpyridines | 72-96% | scirp.orgscirp.org |

Reactivity of the Pyridine Nitrogen Atom

Lewis Basicity and Coordination Chemistry

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which imparts Lewis basicity to the molecule. This allows it to act as a ligand in the formation of coordination complexes with various metal ions. digitellinc.com The basicity of the pyridine nitrogen in this compound is influenced by the electronic effects of the substituents on the ring. The bromine atom at the 3-position is electron-withdrawing, which tends to decrease the basicity of the pyridine nitrogen. Conversely, the pyrrolidin-1-ylmethyl group at the 5-position is generally considered to be electron-donating, which would increase the basicity.

The pyridine nitrogen can coordinate to a variety of transition metals, forming stable complexes. For instance, various substituted pyridines have been used to synthesize coordination complexes with metals like nickel(II), copper(II), and zinc(II). nih.gov The coordination can lead to different geometries, such as tetrahedral or square planar, depending on the metal ion and other ligands present. nih.gov It is expected that this compound can act as a monodentate ligand through its pyridine nitrogen, and potentially as a bidentate ligand if the pyrrolidine (B122466) nitrogen also participates in coordination.

Reactivity of the Pyrrolidin-1-ylmethyl Moiety

Reactions Involving the Amine Nitrogen

The nitrogen atom of the pyrrolidine ring is a tertiary amine and exhibits characteristic reactivity.

Quaternization: As a tertiary amine, the pyrrolidine nitrogen can undergo quaternization by reacting with alkyl halides. This reaction involves the nucleophilic attack of the nitrogen on the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. For example, quaternized pyridine-thiazole-pleuromutilin derivatives have been synthesized and show potent antibacterial activity. nih.gov Similarly, quaternized chitosan (B1678972) derivatives containing pyridylmethyl groups have been prepared. mdpi.com Therefore, this compound is expected to react with alkyl halides like methyl iodide to form the corresponding quaternary ammonium salt at the pyrrolidine nitrogen.

N-Oxide Formation: The tertiary amine of the pyrrolidine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The oxidation of nicotine (B1678760), which contains a similar N-methylpyrrolidine ring attached to a pyridine, results in the formation of nicotine N'-oxide. nih.gov A patent describes the N-oxidation of pyridylmethylpiperazine and -piperidine derivatives. google.com Thus, treatment of this compound with a suitable oxidizing agent would likely yield the corresponding N-oxide at the pyrrolidine nitrogen.

| Reaction | Reagent | Functional Group Transformation | Reference |

| Quaternization | Alkyl Halide | Tertiary Amine → Quaternary Ammonium Salt | nih.gov |

| N-Oxide Formation | Peroxy Acid / H₂O₂ | Tertiary Amine → N-Oxide | nih.gov |

Transformations of the Alkyl Chain

The alkyl portion of this compound, the pyrrolidin-1-ylmethyl group, presents several sites susceptible to chemical transformation. The key reactive centers are the tertiary amine within the pyrrolidine ring and the benzylic-like methylene (B1212753) bridge connecting the pyrrolidine and pyridine rings.

Oxidative Transformations: The tertiary amine of the pyrrolidine ring can undergo oxidation. A common metabolic pathway for tertiary amines, particularly those in heterocyclic systems, is N-oxidation, which would yield the corresponding N-oxide. nih.gov Another potential transformation is oxidative N-dealkylation, a process catalyzed by cytochrome P450 enzymes in biological systems and achievable through chemical means. semanticscholar.orgmdpi.com This reaction involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. nih.gov In this specific molecule, this could lead to the removal of the entire methylpyridine group or fragmentation of the pyrrolidine ring itself. Furthermore, oxidation at the C2 position of the pyrrolidine ring, adjacent to the nitrogen, could potentially form a lactam, a reaction observed in N-acyl-pyrrolidines. researchgate.net

Reactivity of the Methylene Bridge: The methylene group linking the pyridine and pyrrolidine moieties is analogous to a benzylic position. Such positions are known to be reactive due to the ability of the aromatic ring to stabilize intermediates like radicals or carbocations. khanacademy.org Consequently, this site could be a target for reactions such as free-radical halogenation or oxidation to a carbonyl group, which would form 3-bromo-5-(pyrrolidine-1-carbonyl)pyridine. Nucleophilic substitution reactions at this benzylic-like carbon are also conceivable, although potentially challenging. khanacademy.org

Table 1: Potential Transformations of the Alkyl Chain

| Reactive Site | Transformation Type | Potential Product |

|---|---|---|

| Pyrrolidine Nitrogen | N-Oxidation | 1-((5-bromopyridin-3-yl)methyl)pyrrolidine 1-oxide |

| Pyrrolidine Ring | N-Dealkylation | 3-Bromo-5-(aminomethyl)pyridine or Pyrrolidine |

| Pyrrolidine C2-Position | Oxidation | 1-((5-bromopyridin-3-yl)methyl)pyrrolidin-2-one |

| Methylene Bridge | Oxidation | 3-bromo-5-(pyrrolidine-1-carbonyl)pyridine |

Regioselective Chemical Transformations and Isomerization Studies

Regioselective transformations of this compound primarily concern reactions on the pyridine ring, where the existing substituents dictate the position of further modification. Isomerization studies for this specific compound are not readily found in the surveyed literature.

Regioselectivity in Pyridine Ring Transformations: The 3-bromo-5-substituted pyridine structure is a candidate for reactions involving pyridyne intermediates. The generation of a 3,4-pyridyne from a 3-bromopyridine precursor is a known strategy for the difunctionalization of the pyridine ring. nih.govnih.govrsc.org In the case of this compound, treatment with a strong base could lead to the formation of the corresponding 5-(pyrrolidin-1-ylmethyl)-3,4-pyridyne.

Research on similarly substituted 3,4-pyridynes provides insight into the expected regioselectivity of subsequent nucleophilic additions. Studies on 5-bromo-3,4-pyridyne have shown that the electron-withdrawing nature of the bromine substituent influences the distortion of the aryne triple bond, directing incoming nucleophiles to attack the C3 position. nih.gov By analogy, the substituents at the 5-position of the pyridyne derived from the title compound would be expected to govern the regioselectivity of trapping reactions. For instance, trapping the 5-substituted-3,4-pyridyne with a nucleophile would likely yield a mixture of products, with a preference for the formation of a 3,4-disubstituted pyridine derivative. nih.govnih.gov

Table 2: Predicted Regioselective Reaction via a Pyridyne Intermediate

| Intermediate | Trapping Reagent | Predicted Major Regioisomer |

|---|---|---|

| 5-(pyrrolidin-1-ylmethyl)-3,4-pyridyne | N-methylaniline | 4-amino-5-(pyrrolidin-1-ylmethyl)pyridine derivative |

| 5-(pyrrolidin-1-ylmethyl)-3,4-pyridyne | Morpholine | 4-morpholino-5-(pyrrolidin-1-ylmethyl)pyridine derivative |

Isomerization Studies: No specific research detailing the isomerization of this compound was identified in the reviewed sources. Potential isomerization could involve the migration of the pyrrolidin-1-ylmethyl group to other positions on the pyridine ring, or rearrangements within the alkyl chain itself. However, such transformations would likely require significant energy input or specific catalytic conditions that have not been reported for this molecule.

Applications and Potential As a Medicinal Chemistry Scaffold

Role as a Key Intermediate in Medicinal Chemistry Research

In synthetic medicinal chemistry, the value of a compound is often determined by its utility as a starting point for more complex molecules. 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is an exemplary intermediate due to the reactivity of its brominated pyridine (B92270) core. The bromine atom can be readily substituted or used in cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce a wide array of functional groups or build larger molecular architectures. This functional group tolerance and reactivity make it an ideal precursor for generating libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Development of Ligands Targeting Specific Receptors

The structural components of this compound are reminiscent of endogenous ligands and known therapeutic agents, suggesting its potential as a scaffold for developing ligands that target specific biological receptors.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are crucial in various physiological processes in the central and peripheral nervous systems. wikipedia.org Their dysfunction is linked to conditions like Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. frontiersin.org The structure of this compound contains both a pyridine and a pyrrolidine (B122466) ring, which are the core components of nicotine, the primary agonist of nAChRs. mdpi.com

The development of novel nAChR ligands is a significant area of research, with a focus on creating subtype-selective modulators to achieve therapeutic benefits while minimizing side effects. mdpi.com Conformationally restricted analogues of nicotine have shown promise as selective nAChR-targeting ligands. mdpi.com The this compound scaffold provides a robust platform for synthesizing such analogues. By modifying the scaffold, researchers can fine-tune the steric and electronic properties of the resulting molecules to optimize their binding affinity and selectivity for different nAChR subtypes. mdpi.com

Table 1: Key nAChR Ligand Scaffolds and their Relationship to this compound

| Compound/Scaffold | Key Structural Features | Relevance to this compound |

| Nicotine | Pyridine and Pyrrolidine rings | The title compound contains both core rings, making it a direct analogue scaffold. |

| Epibatidine | Pyridine and Azabicycloheptane | Shares the pyridine ring; demonstrates the utility of pyridyl compounds as potent nAChR ligands. mdpi.com |

| Varenicline | Fused aromatic system with a piperazine (B1678402) ring | Targets α4β2* nAChRs, highlighting the therapeutic potential of targeting these receptors with nitrogenous heterocyclic compounds. frontiersin.org |

Exploration in Targeting Disease Pathways

Beyond specific receptors, the scaffold is suitable for developing molecules that modulate complex signaling pathways implicated in various diseases.

The Wnt signaling pathway is essential for embryonic development and adult tissue maintenance. However, its abnormal activation is a hallmark of many cancers. acs.org Consequently, there is significant interest in discovering small-molecule inhibitors of this pathway. High-throughput screening has identified various chemical classes that can block Wnt signaling. nih.gov

Notably, a 3,4,5-trisubstituted pyridine derivative was identified as a potent inhibitor of Wnt signaling from a cell-based pathway screen. mdpi.com This finding underscores the potential of substituted pyridine scaffolds, like this compound, to serve as a foundation for developing novel Wnt pathway inhibitors. The ability to modify the scaffold at the bromine position allows for the systematic optimization of potency and drug-like properties. mdpi.com

Protein kinases are critical regulators of cell signaling, and their dysregulation is a common cause of diseases like cancer. ed.ac.uk As a result, kinase inhibitors are a major class of therapeutic drugs. Many approved kinase inhibitors are based on heterocyclic scaffolds that can bind to the ATP-binding site of the kinase. ed.ac.uk

The pyridine scaffold is a privileged structure found in numerous kinase inhibitors. nih.gov For example, various fused heterocyclic systems containing a pyridine ring, such as isothiazolo[4,3-b]pyridines, have been developed as potent inhibitors of Cyclin G-associated Kinase (GAK), a potential target for antiviral and cancer therapies. The this compound structure could serve as a starting point for creating novel, non-fused pyridine-based kinase inhibitors or as an intermediate to build more complex fused systems. A patent for novel cyclic urea (B33335) derivatives as kinase inhibitors describes compounds with a substituted pyridyl group, further illustrating the importance of this moiety in the design of such agents. google.com

Table 2: Examples of Pyridine-Containing Kinase Inhibitor Scaffolds

| Scaffold Class | Target Kinase Example | Relevance of Pyridine Moiety |

| Imidazo[1,2-a]pyridines | p110α | The pyridine nitrogen is often involved in crucial hydrogen bonding interactions in the kinase hinge region. |

| Isothiazolo[4,3-b]pyridines | GAK | The pyridine ring forms the core of the heterocyclic system, orienting substituents for optimal binding. |

| Furo[3,2-b]pyridines | CLKs | Provides a rigid scaffold for presenting functional groups to the kinase active site. |

| Organometallic Pyridylnaphthalimides | Myosin light-chain kinase | The pyridyl group acts as a chelate ligand for the metal center and interacts with the ATP-binding site. nih.gov |

Contribution to Novel Heterocyclic Drug Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The pyridine ring, in particular, is one of the most prevalent azaheterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve the pharmacokinetic properties of a molecule. The pyrrolidine ring is also a widely used scaffold that introduces three-dimensionality, which can enhance binding affinity and selectivity.

This compound combines these two valuable moieties and includes a reactive handle (the bromine atom) for further chemical elaboration. This makes it an excellent starting material for the synthesis of novel, more complex heterocyclic systems. Through reactions like intramolecular cyclizations or multi-component reactions initiated at the bromo-position, chemists can construct unique molecular frameworks that may possess novel biological activities, thereby expanding the accessible chemical space for drug discovery.

Comparison with Related Pyridine and Pyrrolopyridine Architectures in Drug Discovery

In the realm of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences a drug candidate's pharmacological profile. The this compound scaffold serves as a valuable platform, particularly when compared to related pyridine and the bioisosteric pyrrolopyridine architectures. Bioisosterism, the principle of substituting one functional group for another with similar physicochemical properties, is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties.

Nicotinic Acetylcholine Receptor (nAChR) Ligands: A Case Study

A pertinent area for comparing these scaffolds is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. Research into structurally similar compounds provides insights into the subtle yet significant effects of scaffold modification.

For instance, a study on 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines, which share key structural features with this compound, revealed high-affinity binding to nAChRs. The position of the halogen atom on the pyridine ring was found to be crucial for affinity. Analogs with halogen substituents at the 5- or 6-position exhibited subnanomolar affinity, whereas those with bulky halogens at the 2-position showed substantially lower affinity. This highlights the sensitivity of the receptor's binding pocket to steric hindrance around the pyridine core.

Interactive Data Table: Comparative Binding Affinities at nAChRs

Below is a comparative table illustrating the binding affinities of various pyridine-based nAChR ligands. This data, gathered from diverse research findings, helps to contextualize the potential of this compound and its analogs.

| Compound | Scaffold Type | Target | Binding Affinity (Ki, nM) |

| 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine | Halogenated Pyridine | Rat Brain nAChRs | 0.011 |

| 5-Bromo-3-(2(S)-azetidinylmethoxy)pyridine | Halogenated Pyridine | Rat Brain nAChRs | 0.021 |

| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | Halogenated Pyridine | Rat Brain nAChRs | 0.210 |

| 2-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | Halogenated Pyridine | Rat Brain nAChRs | >1000 |

| A-85380 (non-halogenated analog) | Pyridine | Rat Brain nAChRs | 0.043 |

Data sourced from studies on nAChR ligands.

Kinase Inhibitors: Expanding the Comparison

The pyridine and pyrrolopyridine scaffolds are also prevalent in the design of kinase inhibitors, a major class of anticancer drugs. The pyrrolopyridine core of Pexidartinib, a CSF1R inhibitor, demonstrates the successful application of this scaffold in targeting ATP-binding sites of kinases. In this context, the pyridine ring often acts as a hinge-binder, forming critical hydrogen bonds with the kinase.

A hypothetical pyrrolopyridine analog of this compound could offer advantages such as:

Increased Rigidity: The fused ring system would be more rigid than the single pyridine ring, which could lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding.

Additional Interaction Points: The NH group of the pyrrole (B145914) ring can act as a hydrogen bond donor, providing an additional interaction point with the target protein that is absent in the pyridine scaffold.

However, the pyridine scaffold of this compound offers greater synthetic tractability and allows for more flexible exploration of the chemical space around the core. The bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Interactive Data Table: Scaffold Features in Drug Discovery

| Feature | Pyridine Scaffold (e.g., this compound) | Pyrrolopyridine Scaffold (Hypothetical Analog) |

| Flexibility | More flexible due to single ring system | More rigid due to fused ring system |

| Hydrogen Bonding | Nitrogen acts as a hydrogen bond acceptor | Nitrogen as an acceptor; NH as a donor |

| Synthetic Accessibility | Generally more straightforward to synthesize and modify | Can be more complex to synthesize |

| Bioisosteric Potential | Can be a bioisostere for a phenyl ring | Can be a bioisostere for indole |

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are computational techniques used to determine the most stable three-dimensional arrangements (conformers) of a molecule. Molecules are not static; they can rotate around their single bonds, leading to various spatial orientations. Understanding these preferences is key to comprehending a molecule's interactions with its environment.

For 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine, the key areas of flexibility include the rotation around the bond connecting the pyridine (B92270) ring to the methylene (B1212753) (-CH2-) bridge and the puckering of the five-membered pyrrolidine (B122466) ring. Computational methods, such as molecular mechanics or quantum mechanics, systematically explore these degrees of freedom to identify low-energy, stable conformations. The analysis involves calculating the potential energy of thousands of possible arrangements to find the most energetically favorable ones, which are more likely to exist under normal conditions.

The relative energies of different conformers are typically calculated and compared. The global minimum conformation represents the most stable state of the molecule. This information is fundamental for subsequent computational studies, such as docking simulations or electronic structure calculations, which require an accurate molecular geometry as a starting point.

| Conformer | Dihedral Angle (Py-CH2-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 175° | 0.00 | 75.2% |

| B | 65° | 1.15 | 15.5% |

| C | -70° | 1.60 | 9.3% |

Electronic Structure and Reactivity Predictions (e.g., DFT Calculations)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can predict a variety of molecular properties, including the distribution of electrons, molecular orbital energies, and electrostatic potential. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, other chemical descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity, which further quantify the molecule's reactive tendencies. nih.gov For this compound, DFT calculations would likely show the HOMO localized on the electron-rich pyrrolidine and pyridine rings, while the LUMO may be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.15 | Indicates chemical stability and reactivity |

| Electronegativity (χ) | 3.675 | Measure of an atom's ability to attract shared electrons |

| Chemical Hardness (η) | 2.575 | Measure of resistance to change in electron distribution |

Structure-Activity Relationship (SAR) Computational Analysis in Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR analysis uses modeling to predict how modifications to a lead compound, such as this compound, would affect its interaction with a biological target, like a protein or enzyme.

This process typically involves creating a library of virtual derivatives by modifying specific parts of the parent molecule. For the target compound, this could involve:

Substitution at the Bromine Position: Replacing the bromine with other halogens (Cl, F) or functional groups (e.g., -CN, -OCH3).

Modification of the Pyrrolidine Ring: Altering the ring size or adding substituents.

Changes to the Pyridine Core: Introducing other substituents onto the pyridine ring.

Each derivative is then computationally evaluated, often using molecular docking simulations, to predict its binding affinity to a target protein. The results help identify which chemical features are essential for activity. For example, analysis might reveal that the bromine atom acts as a crucial hydrogen bond acceptor or that the basic nitrogen in the pyrrolidine ring is vital for an ionic interaction. This predictive insight allows chemists to prioritize the synthesis of derivatives with the highest likelihood of improved activity. nih.gov

| Derivative Modification (R) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

|---|---|---|

| R = -Br (Parent) | -7.5 | Halogen bond with SER-214 |

| R = -Cl | -7.2 | Weaker halogen bond |

| R = -CH3 | -6.8 | Hydrophobic interaction |

| R = -OH | -8.1 | Hydrogen bond with GLU-150 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for confirming the structure of a newly synthesized compound or for assigning signals in a complex experimental spectrum.

The prediction of NMR spectra is a multi-step process. github.io First, the molecule's geometry is optimized, typically using DFT methods, to find its most stable conformation, as discussed in section 5.1. Following optimization, a specialized NMR calculation is performed on this geometry. Functionals and basis sets, such as WP04/6-311++G(2d,p), are often chosen for their accuracy in reproducing experimental proton (¹H) and carbon (¹³C) NMR shifts. github.io The calculations often include a solvent model (e.g., PCM for chloroform) to better simulate experimental conditions. github.io

The output provides a list of calculated chemical shifts for each unique nucleus in the molecule. These theoretical values can then be compared to experimental data. A strong correlation between the predicted and measured spectra provides high confidence in the proposed molecular structure. This technique is invaluable for distinguishing between isomers or determining the stereochemistry of complex molecules.

| Proton Position | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Pyridine H-2 | 8.55 | 8.52 |

| Pyridine H-4 | 7.80 | 7.78 |

| Pyridine H-6 | 8.48 | 8.45 |

| Methylene (-CH2-) | 3.65 | 3.63 |

| Pyrrolidine α-CH2 | 2.55 | 2.51 |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. By analyzing the chemical shift (δ), integration, and multiplicity (splitting pattern) of the signals, the precise arrangement of protons can be determined. For "3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine," ¹H NMR would be used to confirm the presence and connectivity of the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the methylene (B1212753) bridge.

While this technique is standard for characterization, specific experimental ¹H NMR data for "this compound" is not detailed in the currently available scientific literature. A hypothetical data table is presented below to illustrate how such findings would be reported.

Table 1: Hypothetical ¹H NMR Data for this compound No publicly available experimental data.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | Pyridine-H |

| Data not available | Data not available | Data not available | -CH₂- (Methylene bridge) |

| Data not available | Data not available | Data not available | Pyrrolidine-CH₂ |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic). For "this compound," this would involve identifying the signals for the five carbons of the brominated pyridine ring, the methylene bridge carbon, and the four carbons of the pyrrolidine ring.

Specific, peer-reviewed ¹³C NMR data for this compound has not been found in the surveyed literature. The table below is a template for how such data would be presented.

Table 2: Hypothetical ¹³C NMR Data for this compound No publicly available experimental data.

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C |

| Data not available | Pyridine-C-Br |

| Data not available | Pyridine-C |

| Data not available | -CH₂- (Methylene bridge) |

| Data not available | Pyrrolidine-CH₂ |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. It typically generates protonated molecular ions [M+H]⁺. For "this compound," which has basic nitrogen atoms, ESI-MS in positive ion mode would be an effective method to confirm its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units ([M+H]⁺ and [M+2+H]⁺).

A thorough search of scientific databases did not yield specific ESI-MS experimental results for this compound.

Table 3: Predicted ESI-MS Data for this compound No publicly available experimental data.

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, as the exact mass is unique to a specific combination of atoms. This technique is crucial for unequivocally confirming the identity of a newly synthesized compound like "this compound."

Despite its importance for structural confirmation, published HRMS data for this specific molecule could not be located.

Table 4: Predicted HRMS Data for this compound No publicly available experimental data.

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₀H₁₄⁷⁹BrN₂ | [M+H]⁺ | 241.0440 |

Chromatographic Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of organic compounds. In the synthesis of "this compound," chromatography would be employed to isolate the final product from starting materials, by-products, and other impurities.

Techniques such as flash column chromatography using a stationary phase like silica (B1680970) gel are commonly used for purification. The choice of solvent system (mobile phase), typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would be optimized to achieve efficient separation. The purity of the collected fractions would then be assessed using methods like thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC). However, specific protocols and conditions for the chromatographic purification and analysis of "this compound" are not described in the available research literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier analytical technique for the separation, identification, and quantification of components within a mixture. For polar and basic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a frequently employed modality. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

In the analysis of structurally related brominated aromatic compounds, such as 3-bromo-5-(trifluoromethyl)aniline, RP-HPLC has been successfully utilized to separate impurities. srce.hr The methodologies developed for these analogous compounds provide a strong basis for establishing an analytical method for this compound. A typical HPLC system for the analysis of this compound would consist of a C18 column, a versatile and widely used reversed-phase column with octadecylsilane (B103800) as the stationary phase.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. For pyridine derivatives, a gradient elution is often preferred, where the composition of the mobile phase is varied over the course of the analysis to ensure the effective elution of all components. A common mobile phase combination involves a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The buffer, often containing a salt like ammonium (B1175870) acetate, helps to control the pH and improve the peak shape of basic analytes like the target compound.

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring is a chromophore that absorbs UV light. The selection of an appropriate wavelength, typically in the range of 220-260 nm, is crucial for achieving high sensitivity. srce.hr

The following table outlines a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound, based on methods for analogous compounds.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Silica Gel Chromatography

Silica gel chromatography is a fundamental purification technique in synthetic organic chemistry, particularly for the isolation of a desired compound from a reaction mixture. This technique relies on the differential adsorption of the components of a mixture onto a polar stationary phase (silica gel) and their subsequent elution with a mobile phase of varying polarity.

For basic compounds containing nitrogen, such as this compound, the acidic nature of standard silica gel can sometimes lead to poor separation, evidenced by tailing of the compound's band on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium hydroxide, is often added to the eluent. This deactivates the acidic sites on the silica gel, resulting in improved peak shape and more efficient separation.

The choice of the eluent system is paramount for a successful separation and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound is often considered optimal for column chromatography.

In the synthesis of compounds structurally similar to this compound, such as 2-bromo-6-hydroxymethylpyridine, specific solvent systems have been reported for purification via column chromatography. semanticscholar.org For instance, a mixture of methanol (B129727) and dichloromethane (B109758) (DCM) or ethyl acetate and hexane are effective eluents for such brominated pyridine derivatives. semanticscholar.org The crude product is typically dissolved in a minimal amount of the solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected and analyzed by TLC to identify those containing the pure product.

A research study on the synthesis of 3-amino-5-bromopyridine (B85033) derivatives, which are structurally analogous to the target compound, utilized silica gel flash chromatography for purification. clockss.org Flash chromatography is an air-pressure accelerated version of traditional column chromatography, allowing for faster and more efficient separations.

The table below presents typical conditions for the purification of a compound like this compound using silica gel chromatography, based on established procedures for similar molecules. semanticscholar.org

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System 1 | Dichloromethane : Methanol (95:5) with 0.1% Triethylamine |

| Eluent System 2 | Ethyl Acetate : Hexane (1:1) with 0.1% Triethylamine |

| Technique | Flash Chromatography |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

Future Research Directions and Perspectives

Design and Synthesis of Novel Analogues

Future research will undoubtedly focus on the rational design and synthesis of novel analogues of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine to explore and expand its potential therapeutic applications. The bromine atom at the 3-position of the pyridine (B92270) ring is a key site for diversification, readily amenable to a variety of cross-coupling reactions.

For instance, Suzuki, Stille, and Sonogashira coupling reactions can be employed to introduce a wide range of aryl, heteroaryl, and alkyl groups. This would allow for a systematic investigation of the structure-activity relationships (SAR) by probing the effects of steric and electronic properties of the substituents on biological activity. mdpi.com The pyrrolidine (B122466) ring also presents opportunities for modification. researchgate.netnih.govfrontiersin.org Exploration of derivatives with substitutions on the pyrrolidine ring could modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for pharmacokinetic profiles.

Furthermore, the synthesis of bioisosteres, where the pyridine or pyrrolidine ring is replaced by other heterocyclic systems, could lead to analogues with improved potency, selectivity, or metabolic stability. The overarching goal of these synthetic efforts will be to generate a library of diverse compounds for comprehensive biological screening.

Further Exploration of Biological Targets and Therapeutic Areas

While the existing biological profile of this compound may be limited, its structural motifs suggest a broad range of potential therapeutic applications. Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comrsc.orgresearchgate.net Similarly, the pyrrolidine scaffold is a key component in numerous neurologically active drugs. nih.govfrontiersin.orgnih.gov

Future research should therefore involve extensive biological screening of this compound and its newly synthesized analogues against a diverse panel of biological targets. This could include assays for enzyme inhibition (e.g., kinases, proteases), receptor binding (e.g., G-protein coupled receptors, ion channels), and cellular pathway modulation. High-throughput screening campaigns could rapidly identify initial "hits," which can then be further investigated to determine their mechanism of action.

Given the prevalence of the pyridine and pyrrolidine moieties in anticancer agents and compounds targeting the central nervous system, these therapeutic areas represent particularly promising avenues for exploration. rsc.orgresearchgate.net Investigating the potential of these compounds to modulate neuroinflammatory pathways or to exhibit cytotoxic effects against cancer cell lines could uncover novel therapeutic leads.

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry offers opportunities to develop more efficient and environmentally benign routes for the synthesis of this compound and its derivatives. Traditional synthetic methods often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste.

Future research in this area should focus on the principles of green chemistry. rasayanjournal.co.innih.govresearchgate.netnih.gov This includes the development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, for the key bond-forming reactions. beilstein-journals.org The use of alternative energy sources, such as microwave irradiation or ultrasonication, could also lead to shorter reaction times and improved yields. rasayanjournal.co.innih.gov

Advanced Computational Chemistry Applications for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents and the prediction of their biological activities. auctoresonline.orgmalariaworld.orgresearchgate.nettandfonline.comnih.gov For this compound, these computational approaches can be applied in several key areas.

Initially, in silico screening of virtual libraries of analogues can help prioritize the synthesis of compounds with the highest predicted affinity for specific biological targets. malariaworld.orgnih.gov Molecular docking studies can be used to predict the binding modes of these compounds within the active site of a target protein, providing insights into the key molecular interactions that govern binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the analogues with their biological activities. tandfonline.com These models can then be used to guide the design of new compounds with improved potency. Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. auctoresonline.orgresearchgate.net The integration of these advanced computational techniques will be instrumental in accelerating the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

- Bromination : Direct bromination at the 3-position of pyridine derivatives, followed by introduction of the pyrrolidin-1-ylmethyl group via nucleophilic substitution or alkylation. For example, Akram et al. (2018) demonstrated bromination and subsequent coupling reactions for structurally similar bromopyridines .

- Catalytic Cross-Coupling : Suzuki-Miyaura coupling or Buchwald-Hartwig amination may be employed for introducing aromatic or amine-based substituents. Computational modeling (DFT) can predict reactivity and optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products .

- Validation : Monitor reactions using TLC and LC-MS, and purify via column chromatography with gradients optimized for polar intermediates.

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- Spectroscopic Analysis :

- Single-Crystal XRD : Resolve 3D molecular geometry and intermolecular interactions (e.g., halogen bonding from bromine) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-311G**) corroborate experimental data, including HOMO-LUMO gaps and electrostatic potential maps .

Advanced Research Questions

Q. How do electronic and steric effects of the pyrrolidin-1-ylmethyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-donating pyrrolidine group increases electron density at the 5-position, enhancing nucleophilic aromatic substitution (SNAr) at the 3-bromo site. DFT studies on analogous compounds show reduced activation energy for reactions at brominated positions due to charge redistribution .

- Steric Hindrance : The bulky pyrrolidinyl group may hinder access to the 5-position. Molecular dynamics simulations can model steric clashes during ligand-receptor binding or catalytic cycles .

- Experimental Validation : Compare reaction yields and kinetics with/without steric modifiers (e.g., tert-butyl groups) to isolate steric contributions .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Derivatives with pyrrolidine motifs have shown affinity for ATP-binding pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes to targets like NLRP3 inflammasome, leveraging the compound’s halogen-bonding capability .

- ADMET Profiling : Predict pharmacokinetics using SwissADME and test metabolic stability in liver microsomes .

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected reaction outcomes or spectroscopic anomalies)?

Methodological Answer:

- Reaction Pathway Analysis : Use Gaussian or ORCA to model transition states and identify competing pathways (e.g., elimination vs. substitution). For example, unexpected dehalogenation in bromopyridines can arise via radical intermediates, detectable via EPR but validated computationally .

- Spectroscopic Discrepancies : Simulate NMR chemical shifts with ADF or GIAO-DFT to assign ambiguous signals. Discrepancies between experimental and calculated IR peaks may indicate polymorphism or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.